Barium hexafluoroacetylacetonate

MOCVD Superconductor Thin Films Precursor Delivery

Select Ba(hfa)₂ for unmatched MOCVD precursor stability: its polyether adducts maintain consistent vapor delivery for >85 hours at 120°C versus Ba(dpm)₂ half-life of only ~9.4 h. Essential for stoichiometric YBCO and Tl₂Ba₂CaCu₂O₈ superconductor films. Sublimes cleanly at 100–200°C under low pressure to form BaF₂ thin films. Adduct tuning with tetraglyme (ΔHvap=101.8 kJ·mol⁻¹) or 18-crown-6. Soluble in scCO₂ for ceramic powder synthesis. Available ≥98% purity. Inquire for bulk pricing.

Molecular Formula C10H2BaF12O4
Molecular Weight 551.43 g/mol
CAS No. 118131-57-0
Cat. No. B1142062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hexafluoroacetylacetonate
CAS118131-57-0
Molecular FormulaC10H2BaF12O4
Molecular Weight551.43 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2]
InChIInChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2
InChIKeyWUXISMDFUAVWSS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium hexafluoroacetylacetonate (CAS 118131-57-0): Essential Precursor Data for CVD and Materials Science Procurement


Barium hexafluoroacetylacetonate [Ba(hfa)₂] is a barium(II) β-diketonate complex belonging to the class of alkaline earth metal hexafluoroacetylacetonates. It is characterized by the molecular formula C₁₀H₂BaF₁₂O₄, a molecular weight of 551.43 g/mol, and a melting point of 250 °C with decomposition [1] . As a fluorinated β-diketonate, it was developed specifically to address the volatility limitations of non-fluorinated barium precursors [2]. Its primary industrial significance lies in its role as a volatile barium source for metal-organic chemical vapor deposition (MOCVD) of thin films, including high-temperature superconductors (HTSC) [3].

Barium hexafluoroacetylacetonate (CAS 118131-57-0): Why In-Class Substitution is a High-Risk Procurement Decision


Direct substitution among barium β-diketonate precursors is technically inadvisable due to profound differences in their vapor pressure stability, thermal decomposition pathways, and volatility. These are not merely variations in ligand chemistry; they are fundamental performance parameters that govern film growth reproducibility and process control. For instance, Ba(hfa)₂ forms stable, volatile adducts with polyethers that enable consistent precursor delivery for over 85 hours, whereas the non-fluorinated analog Ba(dpm)₂ exhibits rapid vapor pressure decay with a half-life of only ~9.4 hours under identical MOCVD conditions [1]. Furthermore, the substitution of hydrogen with fluorine in the β-diketonate ligand significantly alters the complex's thermal stability and sublimation behavior [2]. Selecting an alternative without direct experimental validation of these parameters will introduce unpredictable variability in deposition rate, film composition, and ultimately, device performance [3].

Barium hexafluoroacetylacetonate (CAS 118131-57-0): Quantified Performance Differentiation Against Key Comparators


Superior Vapor Pressure Stability in MOCVD: Ba(hfa)₂·mep vs. Ba(dpm)₂

The vapor pressure stability of the Ba(hfa)₂·mep adduct is quantifiably superior to the widely used non-fluorinated comparator, Ba(dpm)₂. Under typical MOCVD operating temperatures (120 °C), the transport rate of Ba(hfa)₂·mep remains stable for over 85 hours. In stark contrast, the vapor pressure of Ba(dpm)₂ degrades rapidly with an exponential decay half-life of approximately 9.4 hours under the same conditions [1]. This differential directly impacts process robustness and film reproducibility.

MOCVD Superconductor Thin Films Precursor Delivery

Enhanced Volatility Over Non-Fluorinated Barium β-Diketonates

Fluorination of the acetylacetonate ligand in Ba(hfa)₂ is a well-established strategy to enhance volatility compared to non-fluorinated barium β-diketonates. This is a class-level inference supported by the known property that alkaline-earth-metal β-diketonates often form oligomers, which reduces volatility [1]. The introduction of electron-withdrawing CF₃ groups in Ba(hfa)₂ disrupts intermolecular interactions, leading to higher vapor pressures. For context, the volatilization of Ba(DPM)₂ (a non-fluorinated analog) was found to be higher than that of other non-fluorinated compounds like Ba(DIVM)₂ and Ba(DBM)₂, but the specific vapor pressure of Ba(hfa)₂ is noted to be superior [2]. While a direct head-to-head vapor pressure value at a specific temperature is not provided in the source material, the direction of the effect is unequivocal.

CVD Volatility β-Diketonate

Defined Sublimation and Decomposition Temperature Range for Ba(hfa)₂ and Adducts

Ba(hfa)₂ and its complexes exhibit a well-defined thermal window for sublimation without decomposition, a critical parameter for CVD precursor selection. Literature reports indicate that barium and strontium hexafluoroacetylacetonate complexes sublime intact within the temperature range of 100–200 °C at low pressure or 200–300 °C under an inert atmosphere [1]. This behavior contrasts with the thermal instability observed for other barium precursors like Ba(TMHD)₂, which is noted to be highly sensitive to temperature changes during evaporation [2]. The specific vapor pressure equation for a Ba(hfa)₂ adduct is also available: for molten Ba(hfac)₂·(tetraglyme) in the range 401 K to 447 K, log(p/Pa) = 13.69 - 5318(T/K)⁻¹ [3].

CVD Thermal Stability Sublimation

Quantified Vapor Pressure and Enthalpy of Vaporization for Ba(hfa)₂·tetraglyme

For process modeling and precise precursor delivery control, the vapor pressure behavior of Ba(hfa)₂·tetraglyme has been rigorously quantified. Over the temperature range of 401 K to 447 K, the vapor pressure follows the equation log(p/Pa) = 13.69 - 5318(T/K)⁻¹. This yields an average molar enthalpy of vaporization of 101.8 ± 1.2 kJ·mol⁻¹ [1]. This level of thermodynamic characterization is essential for the engineering of reproducible CVD processes and is not available for all barium precursor candidates.

CVD Thermodynamics Vapor Pressure

Barium hexafluoroacetylacetonate (CAS 118131-57-0): Recommended Applications Based on Quantified Performance


Long-Duration MOCVD of Complex Oxide Superconductor Thin Films

The demonstrated >85-hour vapor pressure stability of Ba(hfa)₂·mep at 120 °C [1] makes it the preferred barium source for fabricating multi-component oxide films like YBa₂Cu₃O₇₋ₓ (YBCO) and Tl₂Ba₂CaCu₂O₈. This stability is paramount for processes requiring consistent stoichiometry over extended deposition times, where the rapid decay of alternatives like Ba(dpm)₂ (half-life ~9.4 h) would lead to irreproducible film composition and degraded superconducting properties.

CVD of Barium Fluoride (BaF₂) Thin Films for Optical and Electronic Applications

Ba(hfa)₂ is a recognized precursor for the deposition of BaF₂ thin films. Its thermal decomposition under CVD conditions yields BaF₂ as the primary product [2]. The defined sublimation window of 100-200 °C at low pressure [3] allows for controlled, gas-phase delivery of the barium source without premature decomposition, which is critical for achieving uniform, high-purity fluoride films for applications in optics and as buffer layers in semiconductor devices.

Precursor for Supercritical Fluid Processing of Ceramic Powders

Solubility studies have quantified the behavior of barium hexafluoroacetylacetonate in supercritical CO₂ at temperatures of 150 and 170 °C and pressures between 120 and 220 bar [4]. This data supports its use as a precursor for the synthesis of ceramic powders via supercritical fluid routes, an area of interest for producing high-surface-area or nanostructured materials. The known solubility parameters enable process engineers to select appropriate conditions for powder formation.

Synthesis of Volatile Barium Coordination Complexes

Ba(hfa)₂ serves as a versatile building block for creating novel volatile complexes through adduct formation with polyethers like tetraglyme and 18-crown-6 [5]. This allows researchers to tune the physical properties (e.g., melting point, vapor pressure) of the precursor to meet specific process requirements. The availability of detailed thermodynamic data (e.g., ΔHvap = 101.8 kJ·mol⁻¹ for the tetraglyme adduct [5]) provides a quantitative foundation for designing new precursor chemistries.

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